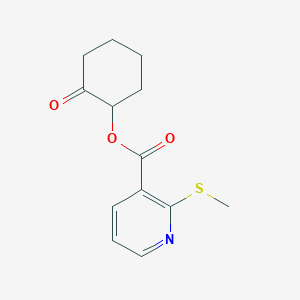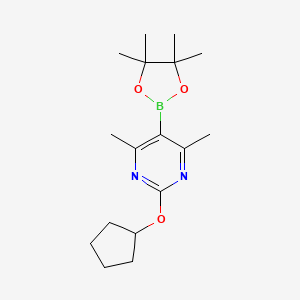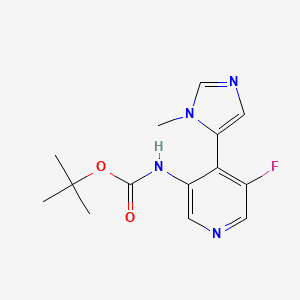
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl and a methyl group. It is a member of the sulfonamide family, known for their wide range of applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-N-(1-(4-aminophenyl)ethylidene)benzenesulfonamide.
Reduction: The major product is 4-Methyl-N-(1-(4-nitrophenyl)ethyl)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylbenzenesulfonamide
- 4-Nitrobenzenesulfonamide
- N-(4-Nitrophenyl)benzenesulfonamide
Uniqueness
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is unique due to the presence of both a nitrophenyl and a methyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N2O4S |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-[1-(4-nitrophenyl)ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-11-3-9-15(10-4-11)22(20,21)16-12(2)13-5-7-14(8-6-13)17(18)19/h3-10H,1-2H3/b16-12+ |
Clé InChI |
MUOQUCBGFNRBTH-FOWTUZBSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)

![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
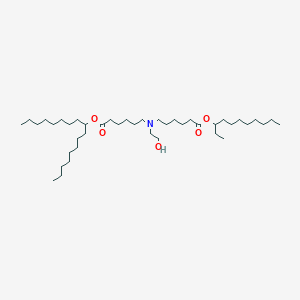
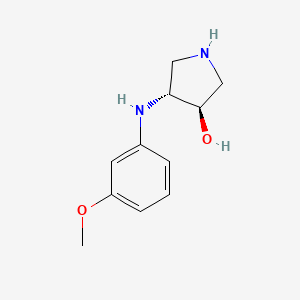
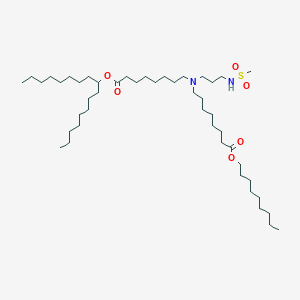
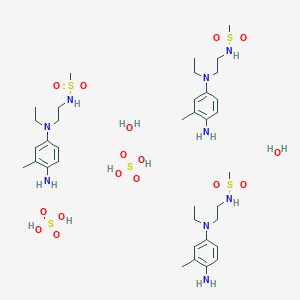
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)
